molecular formula C11H16N2O4 B2527817 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1855945-13-9

1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2527817
CAS No.: 1855945-13-9
M. Wt: 240.259
InChI Key: NTLANZIDVDBZBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of tert-butoxy and methyl groups, as well as the formation of the pyrazole ring. Detailed synthetic pathways and reaction conditions are documented in relevant literature. Researchers have optimized these methods to achieve high yields and purity .


Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₁₆N₂O₄ , with a molecular weight of approximately 240.26 g/mol . Its structure includes a pyrazole ring, a tert-butoxy group, and a carboxylic acid functionality. The spatial arrangement of atoms within the molecule significantly influences its properties and reactivity .


Chemical Reactions Analysis

1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, acid-base reactions, or coordination with metal ions. Researchers have investigated its behavior under different conditions to understand its reactivity and potential applications .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-7(10(16)17-11(2,3)4)13-6-5-8(12-13)9(14)15/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLANZIDVDBZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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